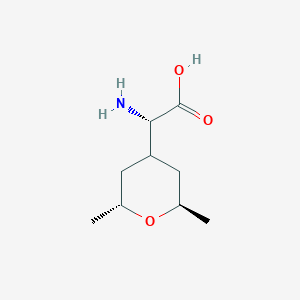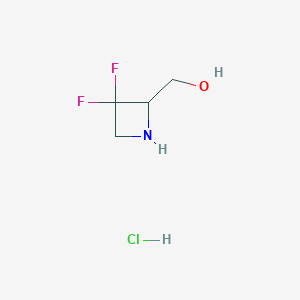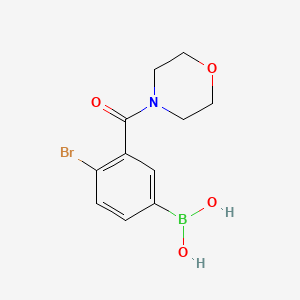
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid is a chiral amino acid derivative. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amino acid moiety. The stereochemistry of the compound is defined by the (S) and (2R,6R) configurations, which contribute to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process starting with the condensation of an aldehyde with ammonia to form an imine. This imine then reacts with cyanide to produce an α-aminonitrile, which can be hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino acid derivatives and tetrahydropyran-containing molecules. Examples include:
- ®-2-Amino-2-((2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)propionic acid
Uniqueness
What sets (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where stereospecific interactions are crucial .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(2R,6R)-2,6-dimethyloxan-4-yl]acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-5-3-7(4-6(2)13-5)8(10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t5-,6-,8+/m1/s1 |
Clé InChI |
WYSWUBIEXJLYKE-JKMUOGBPSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@H](O1)C)[C@@H](C(=O)O)N |
SMILES canonique |
CC1CC(CC(O1)C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)













